An In-depth Technical Guide to Cassiaside B2: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Cassiaside B2: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of Cassiaside B2, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Cassiaside B2 is classified as an oligosaccharide, specifically a naphthopyrone glycoside.[1] Its core structure consists of a rubrofusarin aglycone linked to a complex sugar moiety.
Chemical Identifiers:
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IUPAC Name: 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[1]
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Molecular Formula: C₃₉H₅₂O₂₅[1]
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CAS Number: 218155-40-9[1]
Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 920.8 g/mol | [1] |
| Exact Mass | 920.27976714 Da | [1] |
| XLogP3-AA (LogP) | -4.7 | [1] |
| Hydrogen Bond Donor Count | 16 | [1] |
| Hydrogen Bond Acceptor Count | 25 | [1] |
| Rotatable Bond Count | 15 | [1] |
| Topological Polar Surface Area | 428 Ų | [1] |
| Heavy Atom Count | 64 | [1] |
| Complexity | 1580 | [1] |
Biological Activities and Mechanism of Action
Cassiaside B2 has been investigated for several biological activities, primarily as an inhibitor of specific enzymes and as a modulator of inflammatory pathways.
2.1. Enzyme Inhibition
Cassiaside B2 has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A).[2] However, its inhibitory activity is considered weak, with IC₅₀ values greater than 100 μM for both enzymes.[2] The aglycone, rubrofusarin, demonstrates more potent inhibition.[2]
| Target Enzyme | Cassiaside B2 IC₅₀ (μM) | Rubrofusarin IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
| PTP1B | >100 | 16.95 ± 0.49 | Ursolic acid | 2.29 ± 0.04 |
| hMAO-A | >100 | 5.90 ± 0.99 | Deprenyl HCl | 10.23 ± 0.82 |
2.2. Anti-inflammatory and Antiallergic Properties
Extracts of Cassia obtusifolia containing Cassiaside B2 have demonstrated anti-inflammatory and antiallergic effects.[3][4] Cassiaside B2, along with the related compound Cassiaside C2, has been shown to inhibit histamine release from rat peritoneal exudate mast cells induced by an antigen-antibody reaction.[3]
2.3. Signaling Pathway Modulation
While direct studies on isolated Cassiaside B2 are limited, research on related naphthopyrone glycosides from Cassia obtusifolia suggests a role in modulating key signaling pathways involved in inflammation and cellular stress responses.
2.3.1. MAPK Signaling Pathway
Naphthopyrone glycosides from Cassia obtusifolia seeds have been shown to mediate hepatoprotection by modulating the MAPK signaling pathway.[5] This involves the enhanced phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), and the dephosphorylation of p38.[5]
2.3.2. NF-κB Signaling Pathway
Aurantio-obtusin, another major constituent of Cassia obtusifolia seeds, has been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway.[6] This involves the inhibition of IKKα/β phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] Given the structural similarity and co-occurrence, it is plausible that Cassiaside B2 may also contribute to the NF-κB inhibitory activity of Cassia obtusifolia extracts.
Experimental Protocols
3.1. Isolation and Purification of Cassiaside B2
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Extraction: The dried and powdered seeds of Cassia obtusifolia are extracted with methanol, typically at room temperature or with gentle heating.
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Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between water and n-butanol. The n-butanol fraction, which contains the glycosides, is collected.
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Chromatographic Separation: The n-butanol fraction is subjected to a series of column chromatography steps for purification. This typically involves:
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Silica Gel Column Chromatography: Using a gradient of chloroform and methanol to separate compounds based on polarity.
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Reversed-Phase (RP-18) Column Chromatography: Using a gradient of methanol and water for further purification.
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Sephadex LH-20 Column Chromatography: Using methanol as the eluent to remove smaller impurities.
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Purity Assessment: The purity of the isolated Cassiaside B2 is confirmed by High-Performance Liquid Chromatography (HPLC).
3.2. HPLC Analysis of Cassiaside B2
The following HPLC method is adapted from a procedure for the analysis of cassiasides in Cassia obtusifolia seeds.[8]
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Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm)
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Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)
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Flow Rate: 1.0 mL/min
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Detection: UV at 278 nm
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Injection Volume: 10-20 µL
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Temperature: Ambient
3.3. In Vitro Anti-inflammatory Assay: Inhibition of Histamine Release
This protocol is based on the method used to assess the antiallergic activity of Cassiaside B2.[3]
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Mast Cell Preparation: Peritoneal exudate mast cells are collected from rats.
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Sensitization: The mast cells are sensitized with an appropriate antibody (e.g., anti-DNP IgE).
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Incubation with Cassiaside B2: The sensitized mast cells are pre-incubated with varying concentrations of Cassiaside B2 for a specified time (e.g., 10 minutes) at 37°C.
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Antigen Challenge: Histamine release is induced by adding the corresponding antigen (e.g., DNP-HSA).
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Termination of Reaction: The reaction is stopped by cooling the cells on ice.
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Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay.
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Calculation of Inhibition: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of Cassiaside B2.
Spectroscopic Data
4.1. Mass Spectrometry
The mass spectrum of Cassiaside B2 provides crucial information for its structural elucidation. The fragmentation pattern is characteristic of a glycoside, with sequential loss of sugar residues.
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Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
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Precursor Ion ([M-H]⁻): m/z 919.273[1]
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Major Fragment Ions (MS² of 919.273):
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of Cassiaside B2. While a complete, publicly available dataset with assignments is scarce, data for related naphthopyrone glycosides from Cassia species can provide valuable reference points.[7] The spectra are typically recorded in DMSO-d₆.
Conclusion
Cassiaside B2 is a complex naphthopyrone glycoside from Cassia obtusifolia with potential, albeit weak, enzyme inhibitory and anti-inflammatory properties. Its mechanism of action is likely linked to the modulation of the MAPK and NF-κB signaling pathways, consistent with the activities of other constituents of Cassia species. This technical guide provides a foundational understanding of Cassiaside B2, highlighting the need for further research to fully elucidate its pharmacological potential and mechanism of action. Future studies should focus on obtaining more detailed spectroscopic data, developing optimized isolation protocols, and conducting direct investigations of its effects on key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay-Directed Isolation of Active Compounds with Antiyeast Activity from a Cassia fistula Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
